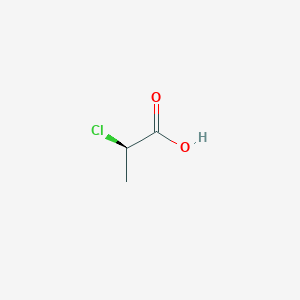

(R)-(+)-2-Chloropropionic acid

概要

説明

準備方法

合成経路と反応条件

テミシロリムスは、マクロライド化合物であるシロリムスから合成されます。合成には、シロリムスを2,2-ジメチルプロパン酸でエステル化することが含まれます。 反応は通常、無水条件下でジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒の存在下で行われます .

工業生産方法

工業的な設定では、テミシロリムスは、高純度と収率を確保する多段階合成プロセスによって製造されます。 プロセスには、エステル化反応およびその後の精製工程を最適化するために、温度、pH、溶媒の選択など、反応条件を慎重に制御することが含まれます .

化学反応の分析

反応の種類

テミシロリムスは、次のようないくつかのタイプの化学反応を起こします。

酸化: テミシロリムスは、酸化されてさまざまな代謝産物を生成することができます。

還元: 還元反応は、テミシロリムス分子の官能基を変性させることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な製品

これらの反応から生成される主要な製品には、テミシロリムスのさまざまな代謝産物や誘導体が含まれ、これらは異なる薬理学的特性と用途を持つ可能性があります .

科学研究の用途

テミシロリムスは、幅広い科学研究の用途があります。

化学: mTOR阻害と細胞プロセスへの影響を研究するためのモデル化合物として使用されます。

生物学: 研究者は、テミシロリムスを使用して、細胞の成長、増殖、および生存におけるmTORの役割を調査しています。

医学: テミシロリムスは、腎細胞がんやマントル細胞リンパ腫など、さまざまな癌の治療における有効性と安全性を評価するために、臨床試験で使用されています.

科学的研究の応用

Synthesis and Preparation

(R)-(+)-2-Chloropropionic acid can be synthesized through various methods, including:

- Chemical Resolution : Utilizing optically active reagents to separate enantiomers.

- Enzymatic Methods : Employing enzymes like porcine pancreatic lipase for selective hydrolysis of racemic mixtures .

- Asymmetric Synthesis : Direct synthesis from prochiral substrates .

Applications in Synthesis

This compound serves as a critical intermediate in the synthesis of several important compounds:

Thiolactic Acid

- Usage : A key intermediate for preparing oxathiolanones, which are important in pharmaceutical applications.

- Synthesis Pathway : Reacts with pivalaldehyde to yield 2(R),5(S)-oxathiolanones .

(R)-2-Chloropropionyl Chloride

- Usage : Utilized in synthesizing (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivatives, which may act as phosphodiesterase inhibitors.

- Importance : Potential therapeutic applications in treating various diseases .

Chloropropionamide Derivatives

- Usage : These derivatives are known to inhibit protein disulfide isomerase (PDI), making them relevant in cancer research and treatment strategies .

Agrochemical Applications

This compound is also pivotal in the agricultural sector, particularly in the development of herbicides:

- Herbicides Production : It acts as a building block for various herbicides that enhance crop protection and agricultural productivity. Its derivatives are utilized in synthesizing aryloxy propionic acid class herbicides, which are known for their low toxicity and high efficiency .

Case Study 1: Herbicide Development

A study demonstrated the synthesis of an aryloxy propionic acid herbicide using this compound as a starting material. The resulting herbicide showed effective weed control with minimal environmental impact, highlighting the compound's significance in sustainable agriculture.

Case Study 2: Pharmaceutical Intermediates

Research involving this compound led to the development of novel PDI inhibitors. These compounds exhibited promising results in preclinical trials for cancer therapy, showcasing the compound's versatility in medicinal chemistry.

作用機序

テミシロリムスは、FKBP-12と呼ばれる細胞内タンパク質に結合することでその効果を発揮します。 このタンパク質-薬物複合体は、細胞分裂と成長を制御するmTORの活性を阻害します . mTORを阻害することにより、テミシロリムスはG1期で細胞周期停止を誘導し、血管内皮成長因子(VEGF)の合成を減少させることにより、腫瘍の血管新生を阻害します .

類似の化合物との比較

類似の化合物

シロリムス: テミシロリムスの親化合物であり、mTOR阻害剤でもあります。

エベロリムス: シロリムスの別の誘導体であり、同様のmTOR阻害活性を持ちます。

リダフォロリムス: 癌治療に同様の用途を持つ、非プロドラッグmTOR阻害剤.

独自性

テミシロリムスは、2,2-ジメチルプロパン酸との特定のエステル化において独自であり、シロリムスと比較して、その溶解性と薬物動態を向上させています . さらに、テミシロリムスは、進行性腎細胞がんとマントル細胞リンパ腫の臨床試験で顕著な有効性を示しており、貴重な治療薬となっています .

類似化合物との比較

Similar Compounds

Sirolimus: The parent compound of temsirolimus, also an mTOR inhibitor.

Everolimus: Another derivative of sirolimus with similar mTOR inhibitory activity.

Ridaforolimus: A non-prodrug mTOR inhibitor with similar applications in cancer treatment.

Uniqueness

Temsirolimus is unique in its specific esterification with 2,2-dimethylpropanoic acid, which enhances its solubility and pharmacokinetic properties compared to sirolimus . Additionally, temsirolimus has shown significant efficacy in clinical trials for advanced renal cell carcinoma and mantle cell lymphoma, making it a valuable therapeutic agent .

生物活性

(R)-(+)-2-Chloropropionic acid, a chiral compound with the molecular formula CHClO, has garnered attention in various fields, including medicinal chemistry and agriculture. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and potential applications.

- Molecular Weight : 108.52 g/mol

- Boiling Point : 185 °C

- Melting Point : -12 °C

- Density : 1.26 g/mL at 20 °C

- CAS Number : 7474-05-7

Pharmacological Properties

-

Antimicrobial Activity :

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. In particular, studies have shown effectiveness against Gram-positive bacteria due to its ability to disrupt cell wall synthesis. -

Herbicidal Properties :

This compound has been utilized in the synthesis of herbicides. Its structural similarity to natural amino acids allows it to interfere with plant metabolic pathways, leading to herbicidal effects. The mechanism involves the inhibition of key enzymes in the biosynthesis of essential amino acids. -

Chiral Pharmaceutical Intermediate :

This compound serves as an important intermediate in the synthesis of chiral drugs. The enantiomeric purity is crucial as different enantiomers can exhibit vastly different biological activities. For instance, the (S)-enantiomer has been linked to higher toxicity levels compared to its (R)-counterpart.

Synthesis Methods

The preparation of this compound can be achieved through various methods, including:

- Asymmetric Synthesis : Utilizing enzymes such as lipases for selective hydrolysis of racemic mixtures leads to high optical purity (over 90% enantiomeric excess). This method is environmentally friendly and cost-effective .

- Chemical Synthesis : Traditional chemical methods involve chlorination of propionic acid derivatives followed by purification processes to isolate the desired enantiomer .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting potential for development into a new class of antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Study 2: Herbicidal Activity

In agricultural applications, this compound was tested as a herbicide in controlled environments. Results indicated a reduction in weed biomass by over 70% when applied at concentrations of 100 ppm.

| Application Rate (ppm) | Weed Biomass Reduction (%) |

|---|---|

| 50 | 30 |

| 100 | 70 |

| 200 | 85 |

Toxicological Considerations

While this compound shows promise in various applications, its toxicity profile must be considered. The NIOSH occupational exposure banding process categorizes it based on potential health effects, highlighting the need for careful handling and usage in industrial settings .

特性

IUPAC Name |

(2R)-2-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAYYRQGQZKCR-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28554-00-9, 7474-05-7 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropionic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007474057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-chloropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60ST8319R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of (R)-(+)-2-Chloropropionic acid in organic synthesis?

A1: this compound serves as a valuable chiral building block in organic synthesis. For instance, it plays a crucial role in synthesizing SK&F 93505 [], a key intermediate for preparing cardiotonic agents. Additionally, it acts as a starting material for creating XaaΨ[CH(2)O]Ala/Gly pseudodipeptides, which are important in peptide drug design [].

Q2: How is the enantiomeric separation of 2-chloropropionic acid achieved?

A2: Several methods have been explored for the resolution of this compound from its racemic mixture. One approach involves using optically active α-naphthylethylamine as a resolving agent []. Another method utilizes the enzymatic selectivity of porcine pancreatic lipase to selectively hydrolyze the (S)-enantiomer of 2-chloropropionic acid esters, leaving the (R)-enantiomer largely untouched [, ].

Q3: Can you explain the concept of bichiral ester hydrolysis in the context of this compound?

A3: Research has shown that using (R)-2-chloropropionic acid to create an ester with a racemic alcohol, followed by hydrolysis catalyzed by Candida cylindracea lipase, leads to enhanced enantiomeric resolution of the alcohol compared to using the (S)-enantiomer of the acid []. This highlights how chirality in both the acid and alcohol portions of the ester can influence the enzyme's selectivity and amplify enantiomeric resolution.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Vibrational circular dichroism (VCD) spectroscopy is a powerful tool for analyzing the structure of this compound []. This technique is particularly sensitive to the absolute configuration of chiral molecules and can differentiate between the (R)- and (S)-enantiomers. Studies have used VCD to analyze the monomeric, dimeric, and complexed forms of 2-chloropropionic acid, revealing how hydrogen bonding influences its spectral features.

Q5: Have there been studies on the environmental impact of 2-chloropropionic acid?

A5: While the provided research focuses on chemical synthesis and characterization, one study investigates bacteria capable of degrading 2-haloacids, including 2-chloropropionic acid, isolated from the marine sponge Hymeniacidon perlevis []. This suggests potential bioremediation strategies for this class of compounds and highlights the importance of understanding their environmental fate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。